MK-521 (dihydrate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MK-521 (dihydrate) involves the reaction of a specific amino acid derivative with a carboxylic acid derivative under controlled conditions . The reaction typically requires the use of a coupling agent to facilitate the formation of the peptide bond . The final product is then purified through crystallization to obtain the dihydrate form .
Industrial Production Methods
Industrial production of MK-521 (dihydrate) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity . The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .
化学反応の分析
Types of Reactions
MK-521 (dihydrate) primarily undergoes hydrolysis and oxidation reactions . It is stable under acidic conditions but can hydrolyze under basic conditions . The compound is also susceptible to oxidation, especially in the presence of strong oxidizing agents .
Common Reagents and Conditions
Hydrolysis: Basic conditions (e.g., sodium hydroxide) can lead to the hydrolysis of MK-521 (dihydrate).
Oxidation: Strong oxidizing agents such as hydrogen peroxide can oxidize the compound.
Major Products Formed
科学的研究の応用
MK-521 (dihydrate) has a wide range of scientific research applications:
作用機序
MK-521 (dihydrate) exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II . Angiotensin II is a potent vasoconstrictor that increases blood pressure . By inhibiting ACE, MK-521 (dihydrate) reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure . The compound also reduces the secretion of aldosterone, which further contributes to its antihypertensive effects .
類似化合物との比較
Similar Compounds
Enalaprilat: A structural homologue of MK-521 (dihydrate) with similar ACE inhibitory activity.
Ramipril: Another ACE inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Captopril: An older ACE inhibitor with a shorter duration of action compared to MK-521 (dihydrate).
Uniqueness
MK-521 (dihydrate) is unique due to its long duration of action and high oral bioavailability . Unlike some other ACE inhibitors, it does not require metabolic activation, which contributes to its consistent therapeutic effects .
特性
分子式 |
C21H33N3O6 |
---|---|
分子量 |
423.5 g/mol |
IUPAC名 |
1-[6-amino-2-[(1-carboxy-3-phenylpropyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid;hydrate |
InChI |
InChI=1S/C21H31N3O5.H2O/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15;/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29);1H2 |
InChIキー |
BAVDEDVBIHTHJQ-UHFFFAOYSA-N |
正規SMILES |
C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。